Dehydroaripiprazole

Übersicht

Beschreibung

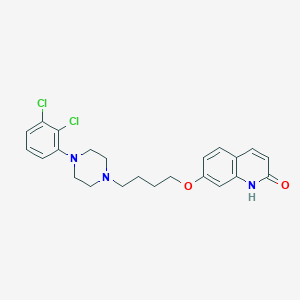

Dehydroaripiprazol, auch bekannt als DM-14857, ist der aktive Metabolit von Aripiprazol, einem Antipsychotikum. Aripiprazol wird durch die Enzyme CYP3A4 und CYP2D6 metabolisiert, wobei hauptsächlich Dehydroaripiprazol gebildet wird. Diese Verbindung zeigt eine antipsychotische Aktivität, die der von Aripiprazol entspricht .

Biochemische Analyse

Biochemical Properties

Dehydroaripiprazole interacts with various enzymes and proteins. It has been shown to inhibit respiratory complex I through its ubiquinone-binding channel . This interaction can lead to mitochondrial toxicity, inducing robust declines in cellular ATP and viability .

Cellular Effects

This compound has a profound impact on cellular processes. It induces mitochondrial toxicity, leading to a significant decrease in cellular ATP and viability . This effect is more pronounced in ventral midbrain neurons than in forebrain neurons .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly inhibiting respiratory complex I through its ubiquinone-binding channel . This inhibition leads to mitochondrial toxicity and a decrease in cellular ATP .

Temporal Effects in Laboratory Settings

Over time, this compound has been shown to induce robust declines in cellular ATP and viability . This suggests that the compound may have long-term effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

This compound is metabolized by human cytochrome P450 (CYP) isozymes CYP3A4 and CYP2D6 into several components . These metabolic features suggest that co-administration of this compound with CYP3A4 or CYP2D6 inhibitors may potentially affect the compound’s pharmacokinetics .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dehydroaripiprazol wird durch Dehydrierung des Chinolonrings in Aripiprazol synthetisiert. Der Prozess beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte Transformation zu erreichen. Der detaillierte Syntheseweg umfasst die folgenden Schritte:

Ausgangsmaterial: Aripiprazol

Reagenzien: Spezielle Dehydrierungsmittel

Bedingungen: Kontrollierte Temperatur und Druck, um die Dehydrierungsreaktion zu ermöglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Dehydroaripiprazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Produktion erfolgt in kontrollierten Umgebungen, um Konsistenz und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Dehydroaripiprazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Dehydroaripiprazol wieder in Aripiprazol oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Halogenierungsmittel oder Nukleophile, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Analoga von Dehydroaripiprazol .

Wissenschaftliche Forschungsanwendungen

Dehydroaripiprazol hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Referenzstandard in der analytischen Chemie zur Quantifizierung von Aripiprazol und seinen Metaboliten verwendet.

Biologie: Wird auf seine Interaktionen mit verschiedenen biologischen Zielstrukturen, einschließlich Serotoninrezeptoren, untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung psychiatrischer Erkrankungen wie Schizophrenie und bipolare Störung untersucht.

Industrie: Wird bei der Entwicklung neuer Antipsychotika und Formulierungen eingesetzt.

Wirkmechanismus

Dehydroaripiprazol entfaltet seine Wirkung durch die Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Es wirkt hauptsächlich auf Serotoninrezeptoren, insbesondere den 5-HT1A-Rezeptor, mit hoher Affinität (Ki = 4,2 nM). Die Verbindung moduliert die Neurotransmitteraktivität, was zu ihren antipsychotischen Wirkungen führt. Zu den beteiligten Pfaden gehören der Serotonin- und der Dopaminpfad, die eine entscheidende Rolle bei der Stimmungsregulation und den kognitiven Funktionen spielen .

Wissenschaftliche Forschungsanwendungen

Dehydroaripiprazole has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of aripiprazole and its metabolites.

Biology: Studied for its interactions with various biological targets, including serotonin receptors.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and bipolar disorder.

Industry: Utilized in the development of new antipsychotic drugs and formulations.

Wirkmechanismus

Dehydroaripiprazole exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on serotonin receptors, particularly the 5-HT1A receptor, with a high affinity (Ki = 4.2 nM). The compound modulates neurotransmitter activity, leading to its antipsychotic effects. The pathways involved include the serotonin and dopamine pathways, which play crucial roles in mood regulation and cognitive functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aripiprazol: Die Stammverbindung von Dehydroaripiprazol, die als Antipsychotikum eingesetzt wird.

Dehydroaripiprazol-d8: Ein deuteriummarkiertes Analogon von Dehydroaripiprazol, das in pharmakokinetischen Studien eingesetzt wird.

Einzigartigkeit

Dehydroaripiprazol ist aufgrund seiner spezifischen metabolischen Bildung aus Aripiprazol und seiner vergleichbaren antipsychotischen Aktivität einzigartig. Im Gegensatz zu anderen Metaboliten behält es die therapeutische Wirksamkeit der Stammverbindung bei, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in klinischen Settings macht .

Eigenschaften

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDONPRYEWWPREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156225 | |

| Record name | Dehydroaripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129722-25-4 | |

| Record name | Dehydroaripiprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroaripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129722-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S514OZH3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

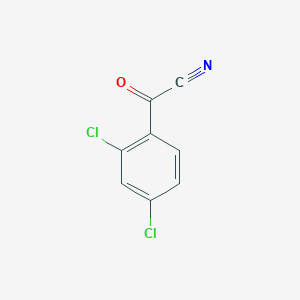

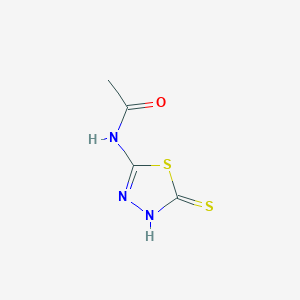

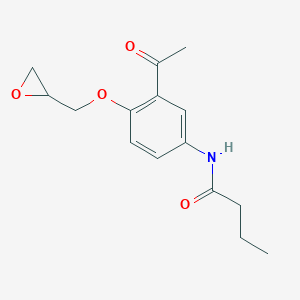

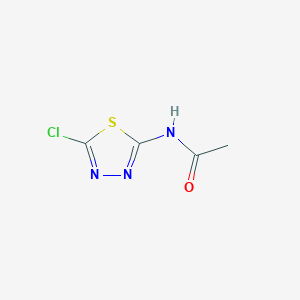

Feasible Synthetic Routes

Q1: How does dehydroaripiprazole exert its therapeutic effect?

A1: Similar to aripiprazole, this compound exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. [, , ] This means it can both activate and block these receptors, potentially leading to a more balanced modulation of dopamine and serotonin signaling in the brain, which is thought to contribute to its antipsychotic effects.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C23H27ClN4O2 and a molecular weight of 426.94 g/mol. []

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, various spectroscopic techniques, including ultraviolet (UV) spectroscopy and mass spectrometry, have been utilized to characterize and quantify this compound in biological samples. [, , , ] These techniques provide information about the compound's structure and allow for its detection and measurement in different matrices.

Q4: How stable is this compound under various storage conditions?

A4: Research suggests that this compound is stable in dried blood spots stored at different temperatures (4°C, -80°C, room temperature) for varying durations (10 days, 1 month). [] Further investigation is needed to determine its stability in other matrices and under different conditions.

Q5: How is this compound metabolized and eliminated from the body?

A5: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, with some contribution from CYP2D6. [, , ] These enzymes convert it into inactive metabolites, which are then excreted from the body.

Q6: Do genetic variations in CYP enzymes affect this compound levels?

A6: Yes, genetic polymorphisms in CYP2D6, particularly the CYP2D6*10 allele prevalent in Asian populations, have been shown to influence this compound plasma concentrations. [, ] Individuals with certain CYP2D6 variations may exhibit altered metabolism and require dose adjustments.

Q7: Can other medications interfere with this compound metabolism?

A7: Yes, co-administration of this compound with drugs that induce or inhibit CYP3A4 or CYP2D6 can alter its plasma concentrations. [, , , , , , , ] For example, carbamazepine, a CYP3A4 inducer, significantly reduces plasma levels of both aripiprazole and this compound. [] Conversely, CYP2D6 inhibitors like paroxetine can increase aripiprazole levels. []

Q8: Does this compound interact with drug transporters?

A8: Aripiprazole and this compound have shown inhibitory effects on P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), drug efflux transporters in the intestine and blood-brain barrier. [, , ] This interaction could potentially lead to altered absorption and distribution of co-administered drugs that are substrates of these transporters.

Q9: What preclinical models have been used to study this compound?

A9: Preclinical studies have utilized various models, including isolated rat liver microsomes and knockout mouse models, to investigate this compound's metabolism, pharmacokinetics, and potential drug interactions. [, , ] These models provide valuable insights into the compound's behavior in vivo.

Q10: What analytical methods are commonly used to measure this compound concentrations?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection and tandem mass spectrometry (MS/MS), are widely employed for the quantification of this compound in biological matrices like plasma, serum, and dried blood spots. [, , , ]

Q11: Have these analytical methods been validated for accuracy and reliability?

A11: Yes, researchers have validated the analytical methods used to measure this compound concentrations according to established bioanalytical guidelines. [, ] These validations ensure the accuracy, precision, specificity, and reliability of the methods for research and clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

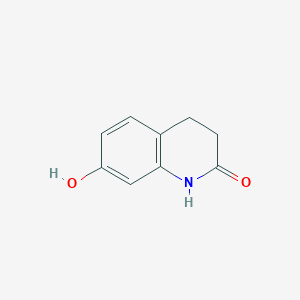

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)